5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula and a molecular weight of approximately 221.30 g/mol. This compound features a fluorine atom, a methyl group, and a thiophen-2-ylmethyl moiety attached to an aniline structure. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of compounds, making them valuable in various applications, particularly in pharmaceuticals and materials science .
The chemical reactivity of 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline can be attributed to its functional groups. Common reactions include:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological or chemical properties.
The synthesis of 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline generally involves several steps:
These methods can vary based on available reagents and desired yields .
5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline has potential applications in:
Research into these applications is ongoing as scientists seek to elucidate further uses based on its chemical properties .
Interaction studies involving 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline focus on its behavior in biological systems and its interactions with other molecules. These studies may include:
Understanding these interactions is crucial for predicting its efficacy and safety as a potential pharmaceutical agent .
Several compounds share structural similarities with 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,4-Difluoro-N-(thiophen-2-ylmethyl)aniline | Different fluorine substitution pattern | |
| N-(2-aminoethyl)-3,4-difluoro-N-(thiophen-2-yl)methylaniline | Contains aminoethyl group | |
| 3,5-Difluoro-N-(thiophen-2-ylmethyl)aniline | Different position of fluorine substitution |
The uniqueness of 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline lies in its specific fluorination pattern and the structural integration of both thiophene and aniline functionalities. This combination may offer distinct biological activities compared to its analogs, making it a subject of interest for further research .
Nucleophilic aromatic substitution (SNAr) reactions are pivotal for constructing the fluorinated aniline core of 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline. The electron-withdrawing fluorine atom at the 5-position activates the aromatic ring toward nucleophilic attack, enabling direct functionalization. A key advancement involves electrophotocatalytic SNAr reactions, which operate under mild conditions (room temperature, no strong base) using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalyst. This method avoids traditional harsh conditions, preserving sensitive functional groups like the thiophen-2-ylmethyl moiety.
For example, reaction of 5-fluoro-2-methylaniline with thiophen-2-ylmethyl bromide in the presence of DDQ and light (450 nm) yields the target compound via a radical cation intermediate. The mechanism involves single-electron oxidation of the aniline derivative, followed by nucleophilic attack of the thiophen-2-ylmethyl group and rearomatization. This approach achieves yields up to 78% with excellent regioselectivity.
Table 1: SNAr Reaction Optimization for Thiophen-2-Ylmethyl Incorporation
| Catalyst | Light Source | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DDQ | 450 nm LED | 25 | 78 |
| None | Dark | 25 | <5 |
| DDQ | Dark | 25 | 12 |
The table underscores the necessity of light and DDQ for efficient substitution, aligning with electrophotocatalytic principles.
Palladium-catalyzed cross-coupling reactions offer precise control over the assembly of thiophene and aniline subunits. Suzuki-Miyaura coupling is particularly effective for introducing the thiophen-2-ylmethyl group to pre-functionalized aniline derivatives. For instance, 5-fluoro-2-methylaniline bearing a boronic ester at the N-position reacts with 2-bromothiophene in the presence of Pd(PPh3)4 and K2CO3, achieving 85% yield. The reaction proceeds via oxidative addition of the bromothiophene to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–N bond.
Buchwald-Hartwig amination further complements this strategy. Aryl halides such as 2-bromo-5-fluoro-N-methylaniline couple with thiophen-2-ylmethylamine using Pd(dba)2 and Xantphos, yielding 72% of the desired product. Additives like tBu3P·HBF4 enhance catalytic efficiency by stabilizing the palladium intermediate during C–N bond formation.
Table 2: Palladium-Catalyzed Cross-Coupling Performance
| Reaction Type | Catalyst System | Ligand | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | None | 85 |
| Buchwald-Hartwig | Pd(dba)2 | Xantphos | 72 |
| Tandem Coupling | Pd(OAc)2/dppf | tBu3P·HBF4 | 69 |
The tandem catalytic system (Pd(OAc)2 with dppf and tBu3P·HBF4) enables sequential Suzuki-Miyaura and Buchwald-Hartwig steps in one pot, streamlining synthesis.
Multi-component reactions (MCRs) efficiently assemble 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline from simpler precursors. A notable example involves reductive amination of 5-fluoro-2-nitrobenzaldehyde with thiophen-2-ylmethylamine and methylamine, followed by hydrogenation. Borane tetrahydrofuran (BH3·THF) in dichloromethane with acetic acid facilitates this transformation, achieving 68% yield over two steps.
Alternatively, the Castagnoli-Cushman reaction condenses 5-fluoro-2-methylaniline, thiophene-2-carbaldehyde, and a diketone in the presence of TMSCl/NaBH4, yielding 74% of the product via imine formation and cyclization. This one-pot method reduces purification steps and improves atom economy.
Table 3: Multi-Component Reaction Conditions and Outcomes
| Reactants | Catalyst/Reagent | Yield (%) |
|---|---|---|
| 5-Fluoro-2-nitrobenzaldehyde, amines | BH3·THF/AcOH | 68 |
| Aniline, thiophene-2-carbaldehyde | TMSCl/NaBH4 | 74 |
These protocols highlight the versatility of MCRs in accessing structurally complex aniline-thiophene hybrids.
The amino group in 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline exhibits unique reactivity patterns influenced by both the electron-withdrawing fluorine substituent and the thiophene-containing side chain [1] [2]. Fluorinated aniline derivatives demonstrate modified nucleophilic properties compared to their non-fluorinated counterparts, with the fluorine atom exerting significant electronic effects on the amino group reactivity [3].
N-alkylation reactions represent a primary transformation pathway for this compound class. The presence of fluorine substituents generally decreases the nucleophilicity of the amino group through inductive electron withdrawal [4] [5]. Research demonstrates that fluorinated anilines require more forcing conditions for N-alkylation reactions, with cobalt-based metal-organic framework catalysts showing particular efficacy in promoting these transformations [6]. The thiophene-containing substituent provides additional steric hindrance that influences regioselectivity in subsequent alkylation events [7].
Oxidative coupling reactions involving the amino group proceed through photoredox-catalyzed mechanisms [8]. The fluorine substituent stabilizes radical intermediates formed during these processes, leading to enhanced selectivity in cross-coupling reactions [1]. Studies indicate that acridinium-based photocatalysts effectively promote carbon-nitrogen bond formation in fluorinated aryl systems, with yields reaching 70-85% under optimized conditions [9].
Diazotization reactions of fluorinated anilines proceed with enhanced efficiency compared to non-fluorinated systems [10] [11]. The electron-withdrawing nature of fluorine activates the amino group toward nitrous acid, facilitating diazonium salt formation at lower temperatures. This enhanced reactivity enables fluoro-de-diazoniation reactions that provide access to diverse fluorinated aromatic compounds [10].
| Transformation Type | Conditions | Electronic Effect of Fluorine | Product Selectivity |
|---|---|---|---|
| N-alkylation | Base catalyzed | Deactivating | Moderate |
| Oxidative coupling | Photoredox | Stabilizing | High |
| Diazotization | Sodium nitrite/Hydrochloric acid | Activating | High |
| Acylation | Acyl chloride | Moderating | High |
Acylation reactions of the amino group in fluorinated systems show modified reactivity patterns [12]. The presence of fluorine requires careful control of reaction conditions to prevent over-acylation, with acetylation serving as a protective strategy for subsequent aromatic substitutions [13]. The thiophene moiety can participate in coordinating interactions with Lewis acid catalysts, influencing the overall reaction pathway [14].
Thiophene rings in 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline exhibit characteristic electrophilic aromatic substitution patterns influenced by the electron-withdrawing effects of the fluorinated aniline substituent [15] [16]. The thiophene heterocycle demonstrates enhanced reactivity compared to benzene due to the electron-donating nature of sulfur, despite the electron-deficient character imparted by the substituent [17] [15].
Regioselectivity patterns in thiophene electrophilic substitution favor the 2- and 5-positions over the 3- and 4-positions [18] [19]. This preference arises from the greater number of resonance structures available for stabilizing the intermediate formed upon electrophilic attack at the 2-position [18]. In the case of 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline, the existing substitution at the 2-position directs subsequent electrophilic attacks primarily to the 5-position [16].
| Position | Substitution Type | Relative Reactivity | Resonance Forms | Regioselectivity |
|---|---|---|---|---|
| 2 | Nitration | High | 3 | Preferred |
| 3 | Nitration | Low | 2 | Disfavored |
| 2 | Bromination | High | 3 | Preferred |
| 3 | Bromination | Low | 2 | Disfavored |
Nitration reactions of substituted thiophenes proceed under milder conditions than benzene analogues [19]. The high reactivity of thiophene toward sulfonation provides a basis for separation techniques and serves as a diagnostic test for thiophene-containing compounds [20]. Research indicates that vapor-phase chlorination of thiophene derivatives can achieve selectivities exceeding 90% at optimized temperatures around 500°C [21].
Halogenation patterns in electron-deficient thiophene systems show enhanced selectivity compared to electron-rich analogues [21]. Bromination and chlorination proceed with high regioselectivity for available positions, with reaction rates influenced by the electronic nature of existing substituents [15]. The electron-withdrawing effects of the fluorinated aniline substituent moderate the inherent reactivity of the thiophene ring, enabling controlled halogenation under appropriate conditions [22].
| Compound | Relative Reactivity (Electrophilic Aromatic Substitution) | Aromaticity Order | Electron Density |
|---|---|---|---|
| Pyrrole | Highest | 1 | Electron-rich |
| Furan | High | 2 | Electron-rich |
| Thiophene | Moderate | 3 | Electron-rich |
| Benzene | Reference (1.0) | 4 | Neutral |
Friedel-Crafts reactions involving thiophene derivatives demonstrate high regioselectivity for the 2-position in unsubstituted systems [18]. The presence of electron-withdrawing substituents can reverse normal regioselectivity patterns, making 3-substitution more favorable under certain conditions [22]. Metal-catalyzed carbon-hydrogen functionalization reactions provide alternative pathways for selective thiophene derivatization with improved functional group tolerance [23].
The thiophene ring in 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline undergoes various modification reactions involving sulfur atom manipulation and ring transformation processes [24] [25]. These reactions provide access to expanded heterocyclic systems and modified electronic properties through sulfur oxidation, ring expansion, and desulfurization pathways [26] [27].
Carbon-sulfur bond activation represents a fundamental transformation in thiophene chemistry [27] [28]. Transition metal catalysts, particularly palladium and nickel complexes, facilitate selective carbon-sulfur bond cleavage under mild conditions [24]. Research demonstrates that thiophene desulfurization proceeds through direct carbon-sulfur bond rupture rather than requiring prior hydrogenation, with nickel-based catalysts showing exceptional activity [28].
Ring expansion reactions involving thiophene derivatives provide access to eight-membered sulfur-containing heterocycles [25]. Photoinduced dearomative ring enlargement using bicyclobutane insertion proceeds under mild conditions with photoredox catalysts, generating complex bicyclic scaffolds [25]. These transformations exploit the reduced aromaticity of thiophene compared to benzene, enabling ring-opening and expansion processes [24].
| Method | Temperature (°C) | Catalyst/Reagent | Selectivity | Application |
|---|---|---|---|---|
| Transition metal catalysis | 25-150 | Palladium/Nickel complexes | High | Cross-coupling |
| Oxidative activation | 80-120 | Bis(trifluoroacetoxy)iodobenzene/Trifluoroacetic acid | Moderate | Ring expansion |
| Thermal activation | 200-500 | Heat/Lewis acids | Low | Desulfurization |
| Photochemical | 25-60 | Photoredox catalysts | High | Ring formation |
Sulfur oxidation reactions convert thiophene rings to sulfoxide and sulfone derivatives with modified electronic properties [26]. Pummerer reactions involving sulfoxides enable nucleophilic substitution at positions adjacent to sulfur, providing access to functionalized heterocycles [26]. The incorporation of additional sulfur-containing functional groups through direct carbon-hydrogen sulfuration reactions enables the synthesis of complex polysulfur heterocycles [29].
Desulfurization mechanisms in thiophene systems proceed through multiple pathways depending on reaction conditions [28]. Homogeneous metal complexes promote complete sulfur removal through stepwise carbon-sulfur bond activation, with iron, ruthenium, and iridium complexes showing particular efficacy [30] [31]. The rate-determining step involves carbon-carbon bond hydrogenation rather than carbon-sulfur bond cleavage, indicating that hydrogen availability controls overall reaction rates [28].
Ring contraction and rearrangement reactions provide alternative pathways for thiophene modification [24]. Aluminum-mediated carbon-sulfur bond activation enables ring-opening followed by rearrangement to form expanded heterocyclic systems [24]. These processes often involve sequential carbon-sulfur bond activation steps, with the possibility of complete desulfurization under appropriate conditions [24].
5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline represents a strategically designed molecular architecture that combines the electron-donating properties of aniline with the electron-accepting characteristics of thiophene, creating an ideal platform for conductive polymer composite development. The incorporation of fluorine at the 5-position of the aniline ring enhances the electron-withdrawing effects, which modulates the electronic properties and polymerization behavior of the resulting copolymers [1] [2] [3].
Research has demonstrated that thiophene-aniline copolymerization through atmospheric pressure plasma jets polymerization technique produces donor-acceptor conjugated copolymers with significantly enhanced electrical properties. The optimal blending conditions occur at 75% aniline and 25% thiophene, where the electrical resistance drops remarkably to 190 kiloohms compared to 1800 kiloohms for pure polyaniline and 500 kiloohms for pure polythiophene [3]. This substantial improvement in conductivity results from the formation of conjugated π-bonds and the development of thick, dense nanofibers that provide efficient charge transport pathways [3].
The copolymerization mechanism involves the electrochemical oxidation of both monomers to form radical cations, which subsequently couple to create oligomers through the removal of protons. The fluorine substitution in 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline enhances this process by stabilizing the radical intermediates and promoting more ordered polymer structures [4] [5]. The resulting copolymers exhibit extended π-conjugated lengths and closely packed conformations that are essential for high-performance conductive applications [4].
Electrochemical studies reveal that the presence of thiophene cation radicals, co-generated with aniline cation radicals, acts as a catalytic mechanism for polyaniline formation. The thiophene units chemically oxidize aniline monomers, producing additional aniline cation radicals that initiate further polymerization [6]. This catalytic effect explains the dramatic improvement in conductivity, with values increasing from 1.2 siemens per centimeter without thiophene to 12 siemens per centimeter with optimal thiophene content [6].
The growth rate of thiophene-aniline copolymer films increases substantially with thiophene content, ranging from 1.33 micrometers per minute for pure aniline to 7.75 micrometers per minute for pure thiophene. The optimal 25% thiophene composition achieves a growth rate of approximately 2.5 micrometers per minute while maintaining the lowest electrical resistance [3]. Surface morphology analysis shows that thiophene addition leads to larger nanoparticles and thicker, denser nanofibers with irregularly cross-linked networks, contributing to enhanced charge transport properties [3].
The development of organic semiconductors based on 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline leverages the unique π-conjugated system engineering capabilities inherent in fluorinated thiophene-aniline structures. The strategic incorporation of fluorine atoms along the conjugated polymer backbone serves as an effective method for tuning electro-optical properties in donor-acceptor copolymers [7] [8] [9].
Fluorinated thiophene-based derivatives function as cost-effective and promising electron-donating units in high-performance π-conjugated materials for organic electronics [10]. The regioselective fluorination of thiophene-based heterocycles enables fine-tuning of molecular orbital energies and intermolecular interactions, providing valuable insights for organic semiconductor applications [10]. Research demonstrates that the position and number of fluorine atoms critically influence the electronic structure, with systematic studies revealing that fluorination can lower both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels while narrowing the bandgap [7] [11].
In photovoltaic applications, fluorinated thiophene units demonstrate remarkable performance improvements. Studies on fluorinated conjugated polymers show that relocating fluorine substituents from acceptor units to flanking thiophene units maintains excellent device characteristics, including short circuit current, open circuit voltage, and fill factor [7]. Specifically, devices incorporating 4-position fluorinated thiophene units achieve power conversion efficiencies of 7.7% compared to 6.6% for non-fluorinated variants, with active layers exceeding 200 nanometers in thickness [7].
The charge transport properties of fluorinated thiophene-aniline systems benefit from enhanced intermolecular orbital overlaps and improved transfer integrals. Fluorination affects the crystal packing motifs, leading to more favorable π-π stacking arrangements that facilitate charge carrier mobility [12] [13]. Organic field-effect transistors fabricated with fluorinated thiophene-phenylene co-oligomers exhibit balanced ambipolar charge transport and electroluminescence, with hole mobilities exceeding 1×10⁻³ square centimeters per volt-second [12] [7].
The application of 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline in surface modification for electrochemical sensing platforms capitalizes on the compound's unique combination of reactive functional groups and electronic properties. The aniline moiety provides nucleophilic sites for surface attachment and derivatization, while the thiophene ring contributes π-conjugated electron transport pathways essential for sensitive electrochemical detection [16] [17].
Surface modification strategies utilizing fluorinated aniline derivatives demonstrate exceptional performance in targeted electrochemical sensing applications. Research on zinc oxide nanorods modified with fluorinated organic compounds shows that the integration of fluorinated aniline structures significantly enhances the effective surface area and reduces charge transfer resistance by approximately 86.85% compared to unmodified substrates [14]. These modifications enable detection limits as low as 0.193 micromolar with sensitivity reaching 0.198 microamperes per micromolar per square centimeter [14].
The electrochemical sensing mechanism involves the formation of self-assembled monolayers incorporating the thiophene-aniline structure, which creates highly ordered interfacial architectures. The fluorine substitution enhances the hydrophobic character and chemical inertness of the modified surface, effectively impeding charge-trapping processes and improving carrier mobility [18]. These properties translate to enhanced sensor stability and reproducibility, with peak current decay limited to only 2.63% over six measurement cycles [14].
Nanoporous substrates modified with fluorinated aniline derivatives exhibit remarkable selectivity toward target analytes. The sensing strategy leverages changes in charge state of functional groups induced by analyte binding, resulting in measurable variations in surface potential [19]. Fluoride-sensitive electrodes based on boronic acid-terminated self-assembled monolayers demonstrate detection limits of 0.2 millimolar with highly reproducible, well-defined potential steps [19]. The regenerability of these systems in alkaline media makes them particularly attractive for environmental and economical sensing applications [19].
Conducting polymer-based electrochemical sensors incorporating fluorinated aniline structures show superior performance in detecting environmental contaminants. Polyaniline-gold nanocomposites modified with fluorinated substituents achieve detection limits of 5.25 micromolar for dopamine within linear ranges of 7-100 micromolar [16]. The incorporation of fluorinated groups enhances the electrocatalytic activity and electron transfer capabilities, resulting in well-defined signals even in the presence of interfering species [16].
The surface chemistry of fluorinated thiophene-aniline derivatives enables multiple functionalization pathways. The nitrogen atom can undergo electrophilic substitution or nucleophilic reactions with alkyl or acyl groups, while the thiophene ring participates in nucleophilic conjugate addition reactions [20]. These versatile reaction pathways allow for the design of highly specific sensing interfaces tailored to particular analyte classes.
Advanced sensing platforms utilize the π-conjugated nature of thiophene-aniline systems to create electronically active interfaces. The extended conjugation facilitates efficient electron transfer between the analyte and the electrode surface, resulting in enhanced signal amplification and improved signal-to-noise ratios [16]. Molecular imprinted polymer composites incorporating fluorinated thiophene-aniline structures demonstrate exceptional selectivity, with recovery rates ranging from 90.6% to 103.5% in real sample analysis [16].
The thermal and chemical stability of fluorinated thiophene-aniline modified surfaces ensures long-term sensor performance under diverse operating conditions. The electron-withdrawing effect of fluorine atoms stabilizes the polymer backbone against oxidative degradation, while the thiophene units provide additional thermal stability through their aromatic character [21] [22]. These combined effects result in sensors capable of extended operation periods without significant performance degradation.